molecular formula C13H20O B12681345 7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde CAS No. 93904-56-4

7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde

Cat. No.: B12681345
CAS No.: 93904-56-4
M. Wt: 192.30 g/mol
InChI Key: LKERFQHZNFIXLI-UHFFFAOYSA-N
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Description

7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde is an organic compound with the molecular formula C13H20O. It belongs to the class of bicyclic compounds, specifically a bicyclo[2.2.2]octane derivative. This compound is known for its unique structure, which includes an isopropyl group and a methyl group attached to a bicyclic octane ring, along with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic octane ring system.

    Functional Group Introduction: The isopropyl and methyl groups are introduced through alkylation reactions.

    Aldehyde Formation: The aldehyde functional group is introduced via oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like Grignard reagents (RMgX)

Major Products

    Oxidation: 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylic acid

    Reduction: 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the fragrance industry due to its unique odor profile, contributing to the formulation of perfumes and scented products.

Mechanism of Action

The mechanism of action of 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.

    7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-one: Contains a ketone group instead of an aldehyde.

Uniqueness

7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde is unique due to its specific combination of functional groups and its bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

93904-56-4

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde

InChI

InChI=1S/C13H20O/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h4,7-8,10-13H,5-6H2,1-3H3

InChI Key

LKERFQHZNFIXLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(CC1CC2C(C)C)C=O

Origin of Product

United States

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